molecular formula C16H27NO5 B1528070 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1363210-51-8

8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B1528070
CAS No.: 1363210-51-8
M. Wt: 313.39 g/mol
InChI Key: PYNCMPUDZHHRNB-UHFFFAOYSA-N
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Description

8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diester or a diacid, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules can make it a useful tool in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • 8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate

Uniqueness: 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[45]decane-2,8-dicarboxylate stands out due to its specific structural features, such as the presence of the hydroxyl group and the tert-butyl group

Properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 4-hydroxy-8-azaspiro[4.5]decane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-9-7-16(8-10-17)6-5-11(12(16)18)13(19)21-4/h11-12,18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNCMPUDZHHRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2O)C(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 2
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8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 3
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 4
Reactant of Route 4
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 5
Reactant of Route 5
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 6
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate

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